4-(3-Amino-2-phenylbutyl)benzonitrile
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Overview
Description
4-(3-Amino-2-phenylbutyl)benzonitrile is an organic compound that belongs to the class of benzonitriles Benzonitriles are characterized by the presence of a cyano group (-C≡N) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-2-phenylbutyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to benzonitrile . The reaction conditions often include the use of a catalyst and specific temperature settings to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of benzonitriles can be achieved through the ammoxidation of toluene, ammonia, and air . This method is advantageous due to its scalability and cost-effectiveness. The use of ionic liquids as recycling agents has also been explored to enhance the green synthesis of benzonitriles .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Amino-2-phenylbutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
4-(3-Amino-2-phenylbutyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of 4-(3-Amino-2-phenylbutyl)benzonitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and covalent bonds with target molecules, influencing their structure and function . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 4-(3-Aminophenyl)benzonitrile
- 4-(Morpholinomethyl)benzonitrile
- 3-Fluoro-4-methylbenzonitrile
Comparison: 4-(3-Amino-2-phenylbutyl)benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity . Compared to other benzonitriles, it may exhibit enhanced stability and specificity in its interactions with biological targets .
Properties
CAS No. |
605681-90-1 |
---|---|
Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
4-(3-amino-2-phenylbutyl)benzonitrile |
InChI |
InChI=1S/C17H18N2/c1-13(19)17(16-5-3-2-4-6-16)11-14-7-9-15(12-18)10-8-14/h2-10,13,17H,11,19H2,1H3 |
InChI Key |
UPXRIEOOLUUVGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)C#N)C2=CC=CC=C2)N |
Origin of Product |
United States |
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